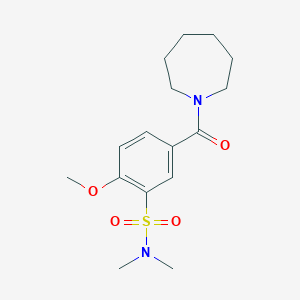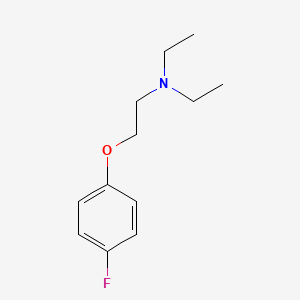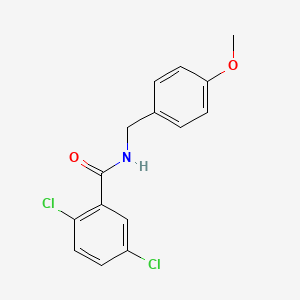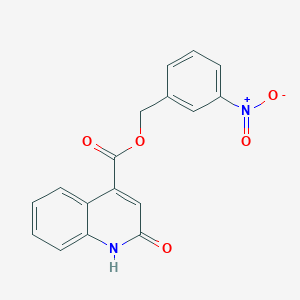![molecular formula C17H24N2O2 B5776860 N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of acquired resistance to first-generation EGFR TKIs.
作用机制
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide works by selectively inhibiting the activity of mutated EGFR, which is responsible for the growth and proliferation of cancer cells in NSCLC. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to have a significant impact on the biochemical and physiological processes involved in NSCLC. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide inhibits the activity of mutated EGFR, which leads to a decrease in cell proliferation, increased apoptosis, and reduced tumor growth. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide also has a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
实验室实验的优点和局限性
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments, including its high potency, selectivity, and favorable safety profile. However, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, including:
1. Combination therapy: N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide may be used in combination with other targeted therapies or immunotherapies to improve treatment outcomes in NSCLC.
2. Resistance mechanisms: Further research is needed to understand the mechanisms of resistance to N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide and to develop strategies to overcome resistance.
3. Biomarkers: Identification of biomarkers that predict response to N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide will improve patient selection and treatment outcomes.
4. New indications: N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide may have potential for the treatment of other EGFR-mutated cancers, such as head and neck cancer and colorectal cancer.
In conclusion, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Further research is needed to fully understand the mechanisms of action and resistance, and to identify biomarkers that predict response to the drug. With continued research, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has the potential to improve treatment outcomes for patients with NSCLC and other EGFR-mutated cancers.
合成方法
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide is synthesized using a multi-step process, involving the coupling of various intermediates to form the final product. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学研究应用
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In clinical trials, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to be highly effective in patients with EGFR T790M mutation, with response rates ranging from 60% to 80%. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
属性
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-8-14(12-15)17(21)19-10-5-3-4-6-11-19/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALRPCWCFYQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)

![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)




![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)


![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)